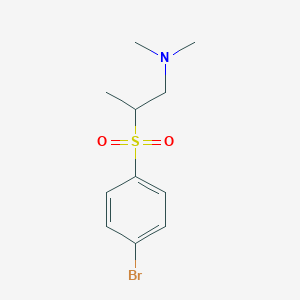

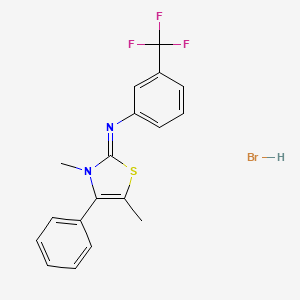

2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine, also known as BDA-410, is a chemical compound that has been extensively used in scientific research. It is a potent and selective inhibitor of the protein kinase D (PKD) family of enzymes, which plays a crucial role in many cellular processes such as cell proliferation, differentiation, and survival.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine is used in various chemical synthesis processes. One study discusses its utility in the synthesis of vinylsulfones and vinylsulfonamides, highlighting its role in reactions like 1,4-addition and electrocyclization. These compounds are known for their biological activities, particularly in enzyme inhibition (2020, Kharkov University Bulletin Chemical Series). Another research focuses on its use in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, which are intermediates in synthesizing selective estrogen receptor modulators like Raloxifene (Petrov, Popova, & Androsov, 2015, Russian Journal of Organic Chemistry).

Role in Aminolysis Reactions

Research from 1996 explored the aminolysis of sulfamate esters, with the study involving compounds like 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine. This study contributes to understanding the reaction mechanisms and kinetics involved in aminolysis processes (Spillane et al., 1996, Journal of The Chemical Society-perkin Transactions 1).

In Polymer Chemistry

Another area of application is in polymer chemistry. For instance, a study on the chemical modification of polysulfones used related compounds for introducing primary amine groups onto the aromatic chain, demonstrating the chemical's utility in polymer modification and synthesis (Guiver, Robertson, & Foley, 1995, Macromolecules).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine have been used in the synthesis of sulfonamides leading to potent and selective adenosine A2B receptor antagonists. This research is significant for drug development and understanding receptor interactions (Yan et al., 2006, Journal of Medicinal Chemistry).

Environmental Applications

In environmental chemistry, research has been conducted on hydrogenation of CO2 to formic acid using diamine-functionalized ionic liquids. Compounds similar to 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine in structure and reactivity have been investigated for their role in promoting this environmentally significant reaction (Zhang et al., 2009, ChemSusChem).

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonyl-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-9(8-13(2)3)16(14,15)11-6-4-10(12)5-7-11/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFWBEIRQCRGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)